molecular formula C6H4Cl2N2O2 B176362 2-acetyl-4,5-dichloropyridazin-3(2H)-one CAS No. 155164-63-9

2-acetyl-4,5-dichloropyridazin-3(2H)-one

Cat. No.: B176362
CAS No.: 155164-63-9
M. Wt: 207.01 g/mol
InChI Key: RFVTVWCEUKOOFY-UHFFFAOYSA-N
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Description

2-acetyl-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C6H4Cl2N2O It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4,5-dichloropyridazin-3(2H)-one typically involves the chlorination of 2-acetyl-3(2H)-pyridazinone. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4,5-dichloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazinone compounds.

    Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.

Scientific Research Applications

2-acetyl-4,5-dichloropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methyl-3(2H)-isothiazolone: This compound has a similar structure but contains a sulfur atom in place of one of the nitrogen atoms.

    4,5-Dichloro-2-octyl-3-isothiazolone: Similar in structure but with an octyl group instead of an acetyl group.

Uniqueness

2-acetyl-4,5-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the acetyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-acetyl-4,5-dichloropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVTVWCEUKOOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165835
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155164-63-9
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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